molecular formula C7H6ClF2NO B13676245 6-Chloro-3-(difluoromethyl)-2-methoxypyridine

6-Chloro-3-(difluoromethyl)-2-methoxypyridine

Cat. No.: B13676245
M. Wt: 193.58 g/mol
InChI Key: AXILNVWCIJZXBB-UHFFFAOYSA-N
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Description

6-Chloro-3-(difluoromethyl)-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, difluoromethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(difluoromethyl)-2-methoxypyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring followed by chlorination and methoxylation. One common method involves the reaction of 6-chloronicotinic acid with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. The resulting intermediate is then subjected to methoxylation using methanol in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(difluoromethyl)-2-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium or copper catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 6-Chloro-3-(difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or proteases, leading to the disruption of cellular processes in cancer cells . In agrochemicals, it may interfere with the nervous system of pests, leading to their incapacitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(difluoromethyl)-2-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electronic effects, which can enhance its biological activity and stability compared to similar compounds .

Properties

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

IUPAC Name

6-chloro-3-(difluoromethyl)-2-methoxypyridine

InChI

InChI=1S/C7H6ClF2NO/c1-12-7-4(6(9)10)2-3-5(8)11-7/h2-3,6H,1H3

InChI Key

AXILNVWCIJZXBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Cl)C(F)F

Origin of Product

United States

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